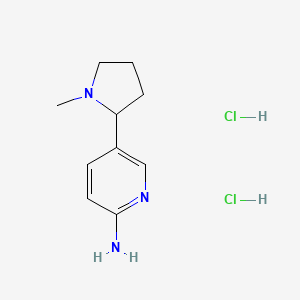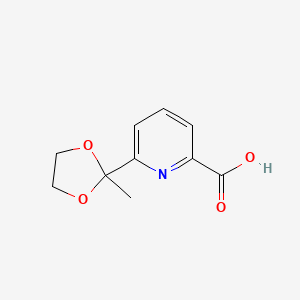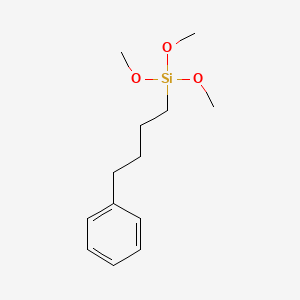
4-Phenylbutyltrimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylbutyltrimethoxysilane is an organic silicon compound with the chemical formula C13H22O3Si. It is a colorless or light yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and tetrahydrofuran . This compound is known for its chemical stability and ability to withstand a range of temperatures and pressures, making it valuable in various industrial applications.
Méthodes De Préparation
The preparation of 4-Phenylbutyltrimethoxysilane typically involves the reaction of an organosilicon reagent with methanol, followed by a transesterification reaction to obtain the target compound . Industrial production methods often use similar synthetic routes, ensuring the compound’s purity and consistency for commercial use.
Analyse Des Réactions Chimiques
4-Phenylbutyltrimethoxysilane undergoes several types of chemical reactions, including hydrolysis, condensation, and polymerization. Common reagents used in these reactions include water, acids, and bases. For instance, in hydrolysis reactions, the compound reacts with water to form silanols and methanol . In condensation reactions, it can form siloxane bonds, leading to the creation of polymeric structures. The major products formed from these reactions are typically silanols, siloxanes, and methanol.
Applications De Recherche Scientifique
4-Phenylbutyltrimethoxysilane has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds . In biology and medicine, it is employed in the development of drug delivery systems and biomedical devices due to its biocompatibility and stability . Industrially, it is used as a surface modifier to enhance the properties of materials such as coatings, adhesives, and sealants .
Mécanisme D'action
The mechanism of action of 4-Phenylbutyltrimethoxysilane involves its ability to form strong covalent bonds with various substrates. This is primarily due to the presence of the trimethoxysilane group, which can undergo hydrolysis to form reactive silanol groups. These silanol groups can then condense with other silanol groups or with hydroxyl groups on surfaces, forming stable siloxane bonds . This property makes it an effective coupling agent and surface modifier.
Comparaison Avec Des Composés Similaires
4-Phenylbutyltrimethoxysilane can be compared to other similar compounds such as phenyltrimethoxysilane, vinyltrimethoxysilane, and 3-mercaptopropyltrimethoxysilane . While all these compounds contain the trimethoxysilane group, their unique functional groups (phenyl, vinyl, mercapto) impart different properties and reactivities. For example, phenyltrimethoxysilane is primarily used for its hydrophobic properties, while vinyltrimethoxysilane is valued for its ability to undergo polymerization reactions. This compound is unique in its combination of a phenyl group and a butyl chain, providing a balance of hydrophobicity and flexibility that is advantageous in various applications .
Propriétés
IUPAC Name |
trimethoxy(4-phenylbutyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZGBLVHGSETPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCC1=CC=CC=C1)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 6-hydroxy-, methyl ester](/img/new.no-structure.jpg)
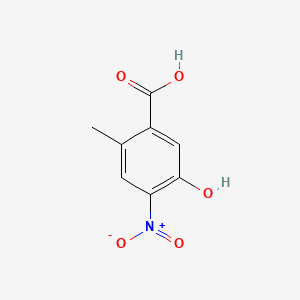
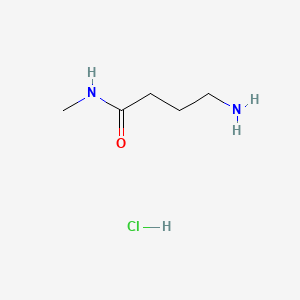
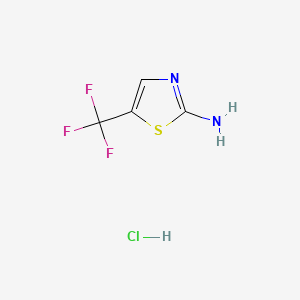

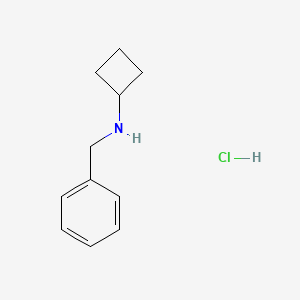
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-](/img/structure/B599803.png)
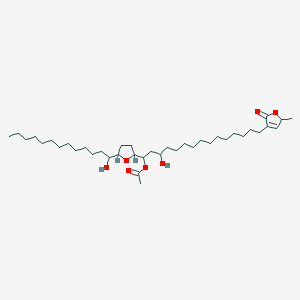
![2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B599807.png)
